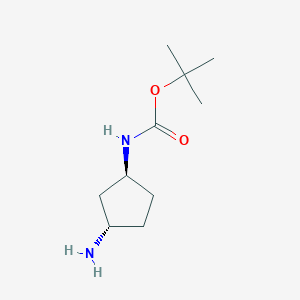
Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid
Overview
Description
Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid: is a chemical compound with the empirical formula C26H23NO4 and a molecular weight of 413.47 g/mol . This compound is often used in the field of proteomics research and is known for its unique structural properties, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of amino group protection, but with optimized reaction conditions to ensure higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: : Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: : In chemistry, Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid is used as a building block in peptide synthesis. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent coupling reactions .
Biology: : In biological research, this compound is utilized in the synthesis of peptide-based probes and inhibitors. These molecules can be used to study protein interactions and enzyme activities .
Medicine: : In the medical field, derivatives of this compound are explored for their potential therapeutic applications, including the development of novel drugs targeting specific proteins or pathways .
Industry: : Industrially, this compound is employed in the production of specialized polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-Nal-OH: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-Tyr(tBu)-OH: Fmoc-protected tyrosine with a tert-butyl group for additional protection.
Fmoc-Gly-OH: Fmoc-protected glycine, a simpler amino acid derivative.
Uniqueness: : Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid is unique due to its tetrahydronaphthalene structure, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of complex peptides and proteins with specific structural requirements .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)26(15-7-9-17-8-1-6-14-23(17)26)27-25(30)31-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22H,7,9,15-16H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLHSCIAHSZYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)







![Pyrazolo[1,5-b]pyridazine-3-carbaldehyde](/img/structure/B1388828.png)





